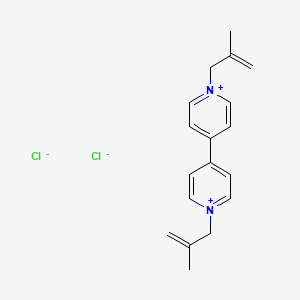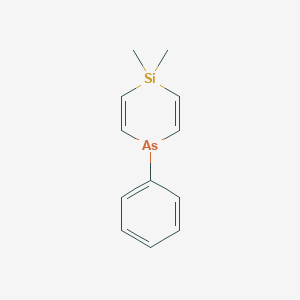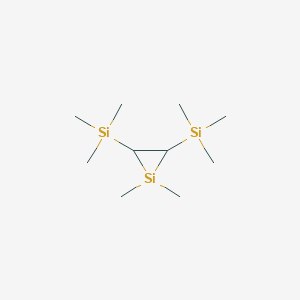
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a group of oxygenated heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by the presence of chlorine atoms and hydroxyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one typically involves the chlorination of a suitable xanthone precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of xanthone quinones.
Reduction: Formation of dihydro-xanthones.
Substitution: Formation of amino or thio derivatives of xanthones.
Scientific Research Applications
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloronorlichexanthone
- 4,7-Dichloronorlichexanthone
- 2,7-Dichloronorlichexanthone
Uniqueness
2,5-Dichloro-3,6,8-trihydroxy-1-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and hydroxyl groups enhances its reactivity and potential for various applications compared to other xanthone derivatives.
Properties
CAS No. |
67065-99-0 |
|---|---|
Molecular Formula |
C14H8Cl2O5 |
Molecular Weight |
327.1 g/mol |
IUPAC Name |
2,5-dichloro-3,6,8-trihydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H8Cl2O5/c1-4-9-8(3-7(19)11(4)15)21-14-10(13(9)20)5(17)2-6(18)12(14)16/h2-3,17-19H,1H3 |
InChI Key |
GIFIVBSXNYNGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)
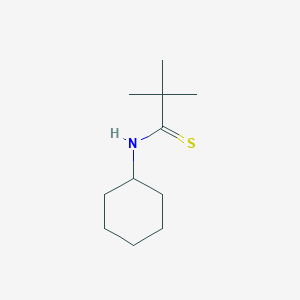
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)
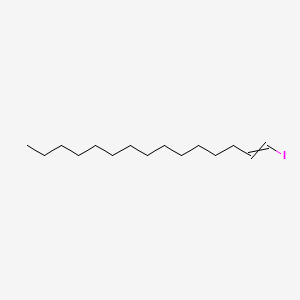
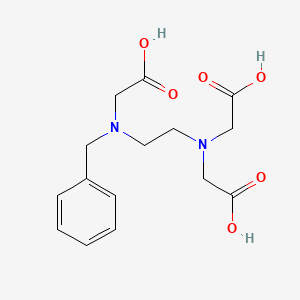
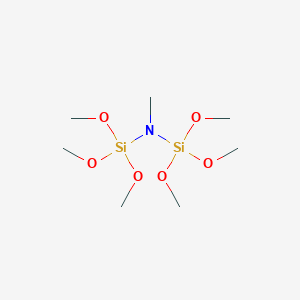
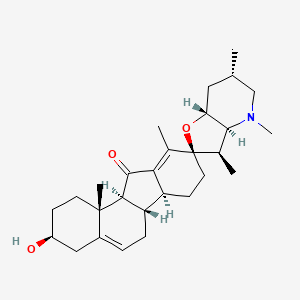
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)

